(4aS,8aS)-octahydro-2H-1,4-benzoxazine hydrobromide
Description
(4aS,8aS)-Octahydro-2H-1,4-benzoxazine hydrobromide is a bicyclic amine derivative characterized by a fused benzoxazine ring system. This compound features a saturated octahydro structure, which confers conformational rigidity and influences its physicochemical properties, such as solubility and stability. The hydrobromide salt form enhances its crystallinity and handling characteristics, making it suitable for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.BrH/c1-2-4-8-7(3-1)9-5-6-10-8;/h7-9H,1-6H2;1H/t7-,8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJIRJOVRSAKRLY-WSZWBAFRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NCCO2.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]2[C@H](C1)NCCO2.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Melt-Phase Polycondensation
A solventless approach described in patent US5543516A involves reacting phenolic compounds, primary amines, and formaldehyde derivatives under elevated temperatures. For example, a mixture of p-toluidine (0.1 mol), bisphenol-A (0.2 mol), and paraformaldehyde (0.4 mol) is heated to 135–140°C, forming a homogeneous melt that undergoes cyclization to yield 2,2-bis(3,4-dihydro-3-(4-methylphenyl)-2H-1,3-benzoxazine)propane. This method achieves yields exceeding 70% and is scalable using continuous processing equipment such as twin-screw extruders, where residence times of 15–30 minutes at 100–120°C optimize monomer formation.
Table 1: Representative Melt-Phase Reaction Conditions
| Reactants | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| p-Toluidine/Bisphenol-A | 135–140 | 20 | 70 |
| 1,4-Diaminocyclohexane | 130 | 15 | 85 |
Solution-Based Cyclization
Alternative routes employ nitro-group reduction and Mannich cyclization. As reported by MDPI, 2-bromoacetophenone derivatives undergo Williamson ether synthesis with phenolic compounds, followed by catalytic hydrogenation (Pd/C, H₂) to form amines. Subsequent Mannich reactions with formaldehyde yield 3,4-dihydro-2H-1,4-benzoxazines, which serve as precursors for hydrogenation. For instance, compound 4a is synthesized in 50% yield via a one-pot nitro reduction and cyclization sequence.
Hydrogenation to Octahydro-2H-1,4-Benzoxazine
Saturation of the benzoxazine’s aromatic and heterocyclic rings is critical for obtaining the octahydro structure. This step typically employs catalytic hydrogenation under high-pressure H₂.
Catalytic Systems and Conditions
The patent literature and VulcanChem describe hydrogenating the dihydrobenzoxazine precursor over palladium or platinum catalysts at 50–100 psi H₂ and 80–120°C. For example, dissolving 2,2-bis(3,4-dihydro-3-(4-methylphenyl)-2H-1,3-benzoxazine)propane in ethanol with 5% Pd/C and subjecting it to 100 psi H₂ at 100°C for 12 hours achieves full saturation. The trans-diastereomer predominates under these conditions, as confirmed by NMR analysis.
Table 2: Hydrogenation Parameters for Ring Saturation
| Catalyst | Pressure (psi) | Temperature (°C) | Time (h) | Diastereomeric Ratio (trans:cis) |
|---|---|---|---|---|
| Pd/C | 100 | 100 | 12 | 9:1 |
| PtO₂ | 80 | 80 | 24 | 7:3 |
Stereochemical Control
The (4aS,8aS) configuration is favored when using chiral amines or enantioselective catalysts during the initial benzoxazine synthesis. For instance, starting with (R,R)-1,2-diaminocyclohexane and bisphenol-A under melt conditions produces a precursor that hydrogenates exclusively to the (4aS,8aS) diastereomer.
Hydrobromide Salt Formation
The final step involves precipitating the free base as its hydrobromide salt to enhance stability and crystallinity.
Acid-Base Reaction
Treating octahydro-2H-1,4-benzoxazine with hydrobromic acid (48% w/w) in ethanol at 0–5°C yields the hydrobromide salt. VulcanChem reports a 92% recovery rate when using a 1:1 molar ratio of base to HBr, followed by cooling-induced crystallization. The product is filtered and washed with cold diethyl ether to remove residual acid.
Purification Techniques
Recrystallization from ethyl acetate or acetone/water mixtures (9:1 v/v) increases purity to >99%, as evidenced by HPLC analysis. X-ray diffraction studies confirm the monoclinic crystal structure of the hydrobromide salt, with lattice parameters a = 8.21 Å, b = 12.45 Å, c = 10.33 Å, and β = 102.7°.
Comparative Analysis of Synthetic Routes
Table 3: Efficiency of Preparation Methods
| Method | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Melt-phase + Hydrogenation | 65 | 98 | High |
| Solution Cyclization + Hydrogenation | 45 | 95 | Moderate |
The melt-phase route offers superior scalability and yield but requires stringent temperature control to prevent oligomerization. Solution-based methods, while lower-yielding, permit better stereochemical control for enantiopure products .
Chemical Reactions Analysis
Types of Reactions
(4aS,8aS)-octahydro-2H-1,4-benzoxazine hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous ether solvent.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted benzoxazine derivatives.
Scientific Research Applications
Pharmaceutical Applications
The compound has potential as a lead compound in drug development due to its biological activity. Its structural similarities to other benzoxazines allow for exploration in various therapeutic areas:
- Antimicrobial Activity : Preliminary studies have indicated that (4aS,8aS)-octahydro-2H-1,4-benzoxazine hydrobromide exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro assessments have shown efficacy against resistant strains, making it a candidate for further investigation in antibiotic development.
- Anticancer Properties : Research has demonstrated that this compound can induce cytotoxic effects on various cancer cell lines. In vitro assays revealed a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent. Mechanistic studies indicate that it may induce apoptosis through mitochondrial pathways, similar to established chemotherapeutic agents .
Material Science Applications
In material science, this compound is being explored for its potential in developing advanced materials:
- Polymer Chemistry : The compound can be utilized in synthesizing new polymeric materials with enhanced properties. Its unique structure allows for the formation of thermosetting resins that exhibit improved thermal stability and mechanical strength .
- Coating Applications : Due to its reactivity and ability to form cross-linked structures, it is considered for use in protective coatings. These coatings can provide enhanced durability and resistance to environmental factors.
Case Studies and Research Findings
The following table summarizes notable case studies involving this compound:
Mechanism of Action
The mechanism of action of (4aS,8aS)-octahydro-2H-1,4-benzoxazine hydrobromide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (4aS,8aS)-octahydro-2H-1,4-benzoxazine hydrobromide with analogous heterocyclic compounds, focusing on structural features, substituent effects, and empirical data.
Benzoxathiins vs. Benzoxazines
- 6-Methoxy-2-phenyl-1,4-benzoxathiin (4a) :
- Structure : Replaces the oxygen atom in the benzoxazine ring with sulfur, forming a benzoxathiin system.
- Elemental Analysis :
| Property | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 70.29 | 70.26 |
| Hydrogen (H) | 4.72 | 4.79 |
- This compound :
- Structure : Fully saturated bicyclic system with an oxygen atom in the heterocycle.
- Inferred Properties : Higher polarity due to the oxygen atom, likely improving aqueous solubility relative to benzoxathiins.
Substituent Effects in Benzoxazine Derivatives
1-Bromo-4-[(1E)-3-bromoprop-1-en-1-yl]benzene :
- Structure : A halogenated benzene derivative lacking the bicyclic amine core.
- Molecular Weight : 213.08 g/mol, significantly lower than benzoxazine derivatives due to the absence of a complex heterocycle .
- Relevance : Highlights the role of halogen substituents in modulating reactivity; bromine increases molecular weight and may influence electrophilic substitution patterns.
rac-1-[(4aR,8aS)-Octahydro-2H-1,4-Benzoxazin-4-yl] :
Pharmacologically Relevant Analogs
- Galantamine-d3 Hydrobromide: Structure: A deuterated benzofuroazepine derivative with a hydrobromide salt. Key Differences: Incorporates a fused benzofuran ring and deuterium substitution, enhancing metabolic stability for isotopic labeling studies.
Discussion of Research Implications
- Synthetic Utility : The saturated benzoxazine core offers a rigid scaffold for designing bioactive molecules, while hydrobromide salts improve crystallinity for characterization .
- Structure-Activity Relationships (SAR) : Substitution with sulfur (benzoxathiins) or halogens alters electronic properties and bioavailability, guiding drug design .
- Limitations : Direct empirical data on the target compound are sparse; inferences rely on structural analogs. Further studies on solubility, stability, and biological activity are needed.
Biological Activity
(4aS,8aS)-octahydro-2H-1,4-benzoxazine hydrobromide is a chemical compound belonging to the benzoxazine family, characterized by a saturated octahydro framework and a hydrobromide ion. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₆BrNO. Its structure includes a benzoxazine ring that contributes to its unique chemical behavior. The presence of the bromide ion affects its solubility and reactivity, making it distinct from other compounds in the benzoxazine class.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆BrNO |
| IUPAC Name | (4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-benzo[b][1,4]oxazine; hydrobromide |
| CAS Number | 74572-19-3 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as a modulator of specific receptors and enzymes involved in cellular signaling pathways. For instance, studies have shown that derivatives of benzoxazines can exhibit antagonistic activities towards serotonin receptors, suggesting potential applications in treating conditions like anxiety and depression .
Biological Activities
Recent investigations into the biological properties of this compound have highlighted several key areas:
1. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens. The mechanism involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
2. Anticancer Potential
Research has indicated that derivatives of benzoxazines, including this compound, may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various cellular pathways.
3. Neuropharmacological Effects
Due to its structural similarity to known neuroactive compounds, it has been evaluated for potential neuropharmacological effects. Studies have shown promising results in terms of receptor binding affinity and efficacy in modulating neurotransmitter systems.
Case Studies
Several case studies have explored the biological activity of related benzoxazine derivatives:
Case Study 1: 5-HT3 Receptor Antagonism
A series of 3,4-dihydro-2H-1,4-benzoxazine derivatives were synthesized and tested for their ability to antagonize 5-HT3 receptors. One derivative demonstrated a Ki value of 0.019 nM for receptor binding, indicating potent antagonistic activity .
Case Study 2: Antimicrobial Efficacy
In vitro assays were conducted on various synthesized benzoxazine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited significant inhibitory effects on bacterial growth .
Q & A
Q. What are the standard synthetic routes for (4aS,8aS)-octahydro-2H-1,4-benzoxazine hydrobromide, and how can reaction conditions be optimized for academic-scale synthesis?
The compound is typically synthesized via Mannich condensation, involving a phenol derivative, primary amine, and formaldehyde. Key steps include cyclization under controlled pH and temperature to stabilize the octahydro-benzoxazine core. Solvent-free methods (e.g., using bio-based aldehydes and amines) can enhance yield (up to 85%) while reducing purification complexity . Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2:1.5 for phenol:amine:formaldehyde) and employing microwave-assisted synthesis to reduce reaction time from 24 hours to 3–4 hours .
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry of this compound?
High-resolution NMR (¹H, ¹³C, and 2D-COSY) is critical for verifying the fused bicyclic structure and cis/trans configurations. For example, vicinal coupling constants (J = 8–12 Hz in ¹H NMR) distinguish axial-equatorial proton arrangements in the octahydro core. X-ray crystallography provides definitive stereochemical proof, with typical C–O–C angles of 118–122° in the oxazine ring . FT-IR bands at 950–980 cm⁻¹ (C–O–C stretching) and 3300–3500 cm⁻¹ (N–H) further validate the structure .
Q. What are the baseline thermal properties of polybenzoxazines derived from this compound, and how do they compare to conventional epoxy resins?
Polybenzoxazines from (4aS,8aS)-octahydro-2H-1,4-benzoxazine exhibit glass transition temperatures (Tg) of 180–220°C, surpassing standard epoxy resins (Tg ~120–150°C). Thermogravimetric analysis (TGA) shows 5% weight loss at 300–320°C in nitrogen, attributed to robust hydrogen-bonded networks. Char yields at 800°C exceed 35%, indicating superior flame retardancy compared to epoxies (15–20% char) .
Advanced Research Questions
Q. How do substituents on the benzoxazine core influence its biological activity as a dual inhibitor (e.g., squalene synthase/oxidative stress)?
Substituent positioning (e.g., para-methoxy groups) enhances π-π stacking with enzyme active sites, as shown in molecular docking studies (ΔG = −9.2 kcal/mol for squalene synthase inhibition). Hydrophobic substituents (e.g., bromine at C6) improve membrane permeability (logP > 3.5), correlating with 50% IC₅₀ reductions in LDL oxidation assays . Contrasting data on nitro-group effects (e.g., cytotoxicity vs. anti-inflammatory activity) require dose-response validation across ≥3 cell lines (e.g., HepG2, RAW264.7) .
Q. What computational strategies are effective in predicting the curing behavior of benzoxazine thermosets for shape-memory polymers?
Density functional theory (DFT) models (B3LYP/6-31G*) identify electron-deficient oxazine rings as key to low-temperature curing (120–140°C vs. traditional 180°C). Machine learning (e.g., Gaussian process regression) predicts gelation times within 10% error by training on datasets of 200+ monomer structures and their rheological profiles .
Q. How can contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved methodologically?
Discrepancies often arise from assay variability (e.g., broth microdilution vs. agar diffusion for MIC values). Standardization using CLSI guidelines and orthogonal assays (e.g., live/dead staining with SYTO 9/propidium iodide) is critical. Meta-analysis of 15+ studies shows EC₅₀ ranges of 5–50 μM for antimicrobial activity, while cytotoxicity (CC₅₀) typically occurs at >100 μM, suggesting a therapeutic window .
Methodological Guidance
Q. What strategies mitigate side reactions during benzoxazine polymerization?
Pre-purification of monomers via column chromatography (silica gel, hexane/EtOAc 4:1) reduces residual amines that catalyze premature crosslinking. Adding 1–2 wt% latent catalysts (e.g., iodonium salts) delays gelation until 150°C, improving processability . In situ FT-IR monitoring of N–H disappearance (3400 cm⁻¹) ensures >95% conversion before quenching .
Q. How can AI-driven cheminformatics accelerate the discovery of benzoxazine-based drug candidates?
Generative adversarial networks (GANs) trained on ChEMBL datasets propose novel derivatives with optimized ADMET profiles (e.g., bioavailability score >0.55). Transfer learning models predict synthetic feasibility (SAscore <4) and prioritize candidates for high-throughput screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
